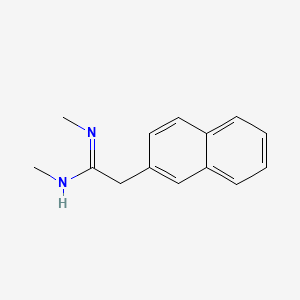
((2R,4S)-2-Benzyl-4-((quinolin-4-ylmethyl)amino)piperidin-1-yl)(3,5-dimethylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP-49823 is a small molecule drug developed by Novartis Pharma AG. It is a non-peptide tachykinin NK1 receptor antagonist, primarily investigated for its potential therapeutic effects in treating anxiety and mood disorders . The compound has a molecular formula of C31H33N3O and is known for its high affinity to the NK1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-49823 involves multiple steps, including the incorporation of 3,5-dimethylbenzoyl and benzyl substituents, which are crucial for its high affinity to the NK1 receptor . The synthetic route typically involves the following steps:
Formation of the Piperidine Ring: The core structure of CGP-49823 is a piperidine ring, which is synthesized through a series of cyclization reactions.
Introduction of Substituents: The 3,5-dimethylbenzoyl and benzyl groups are introduced through nucleophilic substitution reactions.
Final Assembly: The quinolin-3-ylmethyl amino group is attached to the piperidine ring, completing the synthesis.
Industrial Production Methods
Industrial production methods for CGP-49823 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
CGP-49823 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of CGP-49823 with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s therapeutic effects .
Scientific Research Applications
Chemistry: The compound is used as a model molecule to study the structure-activity relationship of NK1 receptor antagonists.
Biology: CGP-49823 is used in biological studies to investigate the role of NK1 receptors in physiological processes.
Medicine: The primary application of CGP-49823 is in the treatment of anxiety and mood disorders. .
Mechanism of Action
CGP-49823 exerts its effects by antagonizing the NK1 receptor, which is a receptor for the neuropeptide substance P. By blocking the NK1 receptor, CGP-49823 inhibits the binding of substance P, thereby reducing its physiological effects. This mechanism is believed to be responsible for the compound’s potential therapeutic effects in treating anxiety and mood disorders .
Comparison with Similar Compounds
Similar Compounds
CP-99,994: Another NK1 receptor antagonist with a similar mechanism of action.
L-733,060: A highly brain-penetrant NK1 receptor antagonist.
GR205171: Another NK1 receptor antagonist used in preclinical studies
Uniqueness of CGP-49823
CGP-49823 is unique due to its specific structural features, such as the 3,5-dimethylbenzoyl and benzyl substituents, which contribute to its high affinity for the NK1 receptor. Additionally, its non-peptide nature allows for better brain penetration compared to peptide-based NK1 antagonists .
Properties
CAS No. |
150705-88-7 |
|---|---|
Molecular Formula |
C31H33N3O |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
[(2R,4S)-2-benzyl-4-(quinolin-4-ylmethylamino)piperidin-1-yl]-(3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C31H33N3O/c1-22-16-23(2)18-26(17-22)31(35)34-15-13-27(20-28(34)19-24-8-4-3-5-9-24)33-21-25-12-14-32-30-11-7-6-10-29(25)30/h3-12,14,16-18,27-28,33H,13,15,19-21H2,1-2H3/t27-,28+/m0/s1 |
InChI Key |
WQZUOBIIPDZRJP-WUFINQPMSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)N2CC[C@@H](C[C@H]2CC3=CC=CC=C3)NCC4=CC=NC5=CC=CC=C45)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2CC3=CC=CC=C3)NCC4=CC=NC5=CC=CC=C45)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


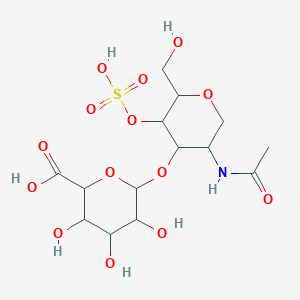
![3-amino-3-methyl-N-[2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B10782147.png)

![6-[5-Acetamido-2-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B10782163.png)
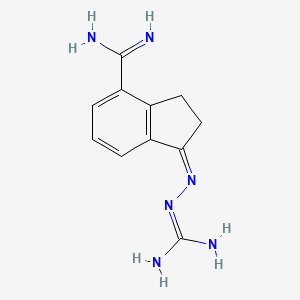

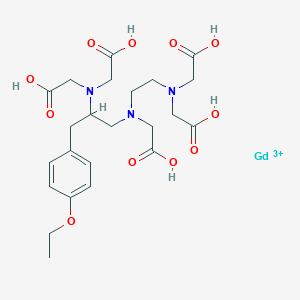
![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)
![2-Amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid](/img/structure/B10782202.png)

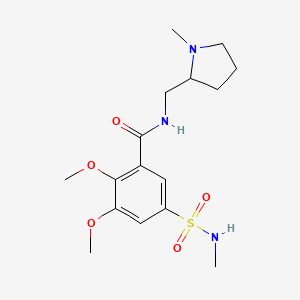
![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)
